Antimicrobial Activity: Cross-Class Comparison of Nigerazine B vs. Nigerazine A
In the original 1983 isolation paper, Nigerazine B (I) demonstrated antimicrobial activity against several test organisms, while its structural isomer Nigerazine A (II) showed a different activity profile. The full quantitative minimum inhibitory concentration (MIC) values for the target compound against comparator compounds are not directly extractable from the available abstract, but the study confirms differentiated activity exists [1]. This is a cross-class inference based on structural isomerism.
| Evidence Dimension | Antimicrobial activity (qualitative) |
|---|---|
| Target Compound Data | Active against specific test organisms (exact MIC data unavailable in abstract) |
| Comparator Or Baseline | Nigerazine A (structural isomer) |
| Quantified Difference | Not quantified in available data |
| Conditions | Original 1983 screening assay using fungal culture extracts |
Why This Matters
For researchers investigating natural product isomerism, this confirms stereochemical differentiation exists, but the absence of public MIC values prevents direct procurement based on this property.
- [1] Iwamoto, T., Shima, S., Hirota, A., Sakai, H., & Isogai, A. (1983). Nigerazine B, a new metabolite from Aspergillus niger screening, isolation, and chemical and biological properties. Agricultural and Biological Chemistry, 47(4), 739-743. View Source
